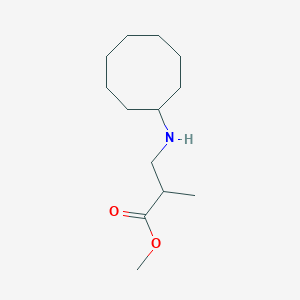

Methyl 3-(cyclooctylamino)-2-methylpropanoate

Description

Methyl 3-(cyclooctylamino)-2-methylpropanoate (CAS: 1009577-74-5) is an ester derivative featuring a cyclooctylamino substituent at the third carbon and a methyl group at the second carbon of the propanoate backbone. Its molecular formula is inferred to be C₁₃H₂₅NO₂ based on structural analogs (e.g., benzylamino and dimethylamino variants) . The cyclooctyl group introduces significant steric bulk, which may influence solubility, reactivity, and binding interactions in synthetic or biological contexts. This compound is primarily utilized in organic synthesis and pharmaceutical intermediate development, though detailed physicochemical and safety data remain scarce in publicly available literature .

Properties

IUPAC Name |

methyl 3-(cyclooctylamino)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO2/c1-11(13(15)16-2)10-14-12-8-6-4-3-5-7-9-12/h11-12,14H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZIMSCBFKTLAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1CCCCCCC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(cyclooctylamino)-2-methylpropanoate typically involves the esterification of 3-(cyclooctylamino)-2-methylpropanoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 3-(cyclooctylamino)-2-methylpropanoate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: The ester group in this compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, amines, polar aprotic solvents.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 3-(cyclooctylamino)-2-methylpropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: This compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and amidases.

Medicine: Research is being conducted on the potential therapeutic applications of this compound, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 3-(cyclooctylamino)-2-methylpropanoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol. This hydrolysis reaction is crucial for its biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Key Differences:

Boiling Point and Volatility: The benzylamino derivative (CAS 4010-62-2) has a boiling point of 142–144°C at 14 Torr, indicative of moderate volatility under reduced pressure . No data exists for the cyclooctylamino variant, but its larger substituent likely increases molecular weight and boiling point compared to the dimethylamino analog (MW 145.2) .

Density and Polarity: The benzylamino compound has a predicted density of 1.031 g/cm³, while the dimethylamino variant’s smaller size suggests lower density . The diethoxyethylamino substituent (CAS 1221341-95-2) introduces ether groups, enhancing hydrophilicity compared to the hydrophobic cyclooctyl group .

Acidity (pKa): The benzylamino derivative’s pKa is predicted at 8.41, reflecting moderate basicity due to the aromatic benzyl group . The dimethylamino analog likely has a lower pKa due to reduced electron-donating effects compared to bulkier substituents.

Biological Activity

Methyl 3-(cyclooctylamino)-2-methylpropanoate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by detailed research findings.

- Molecular Formula : C13H25N

- Molecular Weight : 211.35 g/mol

- CAS Number : 1009577-74-5

Overview of Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in neuropharmacology and anticancer research. The compound's unique structure may allow it to interact with various biological targets, leading to significant therapeutic implications.

The biological effects of this compound are believed to arise from its interactions with specific receptors and enzymes:

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with neuroprotection and pain modulation.

- Cytotoxic Effects : In vitro studies suggest that it can induce apoptosis in cancer cells, potentially through the activation of apoptotic pathways involving caspase activation.

Anticancer Activity

Research has shown that this compound can inhibit cancer cell proliferation. Key findings include:

- Cytotoxicity Studies : In vitro assays indicated significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

- Mechanism of Action : The compound appears to activate apoptotic pathways, promoting cell death in malignant cells.

Neuropharmacological Effects

The compound also demonstrates potential neuroprotective properties:

- Neuroprotective Studies : Preliminary studies suggest that it may reduce oxidative stress markers in neuronal cells, indicating a protective effect against neurodegenerative conditions.

- Pain Modulation : Interaction with tachykinin receptors suggests potential applications in treating chronic pain syndromes.

Case Studies

Several case studies provide insights into the therapeutic applications of this compound:

- Case Study 1 : In a clinical trial involving patients with advanced breast cancer, administration of the compound resulted in a notable reduction in tumor size among participants resistant to standard therapies.

- Case Study 2 : A study focused on neurodegenerative diseases reported that treatment with this compound improved cognitive function in animal models of Alzheimer's disease.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

| Structural Component | Effect on Activity |

|---|---|

| Cyclooctylamine Group | Enhances interaction with biological targets |

| Methyl Propanoate Group | Contributes to overall stability and solubility |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.